3-Fluoro-p-anisaldehyde

描述

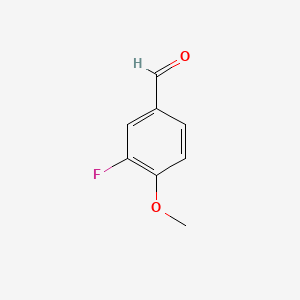

Nomenclature and Structural Characteristics of 3-Fluoro-4-methoxybenzaldehyde

A precise understanding of a compound's nomenclature and structure is fundamental to its scientific exploration. These characteristics define its identity and predict its chemical behavior.

IUPAC and Common Synonyms

The compound is systematically named 3-fluoro-4-methoxybenzaldehyde according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. wikipedia.orgnumberanalytics.comnih.govnih.govnumberanalytics.com In scientific literature and commercial catalogs, it is also frequently referred to by several common synonyms. The most prevalent of these is 3-Fluoro-p-anisaldehyde , which relates it to the parent compound p-anisaldehyde (4-methoxybenzaldehyde). wikipedia.orgnumberanalytics.comnih.govcore.ac.uksigmaaldrich.com Other recognized synonyms include 3-fluoro-4-anisaldehyde and Benzaldehyde (B42025), 3-fluoro-4-methoxy-. wikipedia.orgnumberanalytics.comnih.gov

Table 1: Synonyms for 3-Fluoro-4-methoxybenzaldehyde

| Type | Name |

|---|---|

| IUPAC Name | 3-fluoro-4-methoxybenzaldehyde |

| Common Synonym | This compound |

| Other Synonyms | 3-fluoro-4-anisaldehyde |

| Benzaldehyde, 3-fluoro-4-methoxy- |

Molecular Formula and Structural Features

The molecular formula for 3-Fluoro-4-methoxybenzaldehyde is C₈H₇FO₂ . wikipedia.orgnumberanalytics.comnih.govjst.go.jpresearchgate.net Its structure consists of a central benzene (B151609) ring substituted with three functional groups that dictate its chemical properties:

A Benzaldehyde Moiety: The core structure is a benzaldehyde, characterized by a formyl group (-CHO) attached to the benzene ring. This group is a primary site for various chemical transformations.

A Fluorine Atom: A fluorine atom is substituted at the C3 position of the aromatic ring (meta to the aldehyde).

A Methoxy (B1213986) Group: A methoxy group (-OCH₃) is attached at the C4 position (para to the aldehyde). jst.go.jp

Table 2: Key Structural and Chemical Identifiers

| Identifier | Value |

|---|---|

| Molecular Formula | C₈H₇FO₂ |

| Molecular Weight | 154.14 g/mol |

| CAS Number | 351-54-2 |

| SMILES | COC1=C(C=C(C=C1)C=O)F |

Significance of Fluorine and Methoxy Substituents on Aromatic Ring Reactivity

The electronic properties of the fluorine and methoxy substituents have a profound and somewhat opposing influence on the reactivity of the aromatic ring and the aldehyde group.

The fluorine atom , being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic aromatic substitution. core.ac.ukjst.go.jp However, this same electron-withdrawing nature enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic addition reactions. jst.go.jp

Conversely, the methoxy group is an electron-donating group through resonance (+R effect), where its lone pair of electrons can delocalize into the benzene ring. This effect activates the aromatic ring, particularly at the positions ortho and para to the methoxy group. In the case of 3-Fluoro-4-methoxybenzaldehyde, this activation by the methoxy group can facilitate nucleophilic aromatic substitution reactions at positions 2 and 5. jst.go.jp The interplay between the deactivating inductive effect of the fluorine and the activating resonance effect of the methoxy group creates a unique reactivity pattern that chemists can exploit for targeted synthesis. core.ac.ukjst.go.jp

Historical Context and Evolution of Research on Fluorinated Benzaldehydes

The study of 3-Fluoro-4-methoxybenzaldehyde is situated within the broader history of organofluorine chemistry, a field that began in the 19th century. wikipedia.orgnih.gov The first synthesis of an organofluorine compound, fluoromethane, was reported in 1835, and the first aromatic fluorine compound, benzoyl fluoride, was prepared in 1862. wikipedia.org However, the field truly began to flourish in the early to mid-20th century with the development of new fluorination techniques. The Balz-Schiemann reaction, discovered in 1927, provided a reliable method for introducing fluorine into aromatic rings, paving the way for the synthesis of a wide range of fluorinated aromatic compounds, including aldehydes. jst.go.jp

The period following World War II saw a dramatic expansion in organofluorine chemistry, driven by the demand for new materials with unique properties, such as fluoropolymers and refrigerants. nih.govresearchgate.net This era also marked the beginning of fluorine's significant role in medicinal chemistry. The discovery of the anticancer activity of 5-fluorouracil (B62378) in 1957 highlighted the profound biological effects that fluorine substitution could induce. wikipedia.org

As synthetic methodologies advanced, researchers gained the ability to create more complex and selectively substituted molecules. The development of modern fluorinating agents and transition-metal-catalyzed reactions has made the synthesis of specific isomers of fluorinated benzaldehydes more efficient and controlled. beilstein-journals.orgbeilstein-journals.org This evolution from early, often harsh, fluorination methods to sophisticated, regioselective techniques has enabled the targeted synthesis of compounds like 3-Fluoro-4-methoxybenzaldehyde, allowing for detailed investigation of its properties and applications.

Current Research Landscape and Emerging Trends for 3-Fluoro-4-methoxybenzaldehyde

In contemporary research, 3-Fluoro-4-methoxybenzaldehyde is primarily valued as a versatile intermediate or building block in the synthesis of high-value, complex molecules, particularly in the pharmaceutical and materials science sectors. sigmaaldrich.comacs.orgnih.gov

Emerging trends point to its application in targeted therapeutic design. For instance, it has been identified as a key reagent in the synthesis of resveratrol (B1683913) derivatives. chemicalbook.com These derivatives are being investigated as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme that has become a significant therapeutic target for cancer treatment. chemicalbook.comsmolecule.com

Furthermore, this aldehyde is utilized in the construction of novel heterocyclic compounds. It serves as a starting material for substituted pyrazolyl piperidine (B6355638) derivatives, which have shown potential as antiplatelet agents with aggregation-inhibiting activity in the human body. chemicalbook.com The compound's structure is also integral to the synthesis of various N-heterocyclic compounds with broad potential in medicinal chemistry. jst.go.jp These applications underscore a clear trend towards using 3-Fluoro-4-methoxybenzaldehyde to create molecules with specific biological functions, leveraging its unique electronic and structural features to interact with biological targets.

Structure

3D Structure

属性

IUPAC Name |

3-fluoro-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQCZBSZZLWDGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188596 | |

| Record name | 3-Fluoro-p-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351-54-2 | |

| Record name | 3-Fluoro-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-p-anisaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000351542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-p-anisaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-p-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Fluoro-p-anisaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2CG7GUS9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 3 Fluoro 4 Methoxybenzaldehyde

Established Synthetic Routes and Mechanistic Considerations

Established methods for synthesizing 3-Fluoro-4-methoxybenzaldehyde often prioritize yield and reliability. These routes have been refined to provide consistent outcomes, though they may involve multi-step processes and specific, controlled conditions.

Grignard Reagent-Based Synthesis from 3,4-Difluorobromobenzene

A significant pathway for producing 3-Fluoro-4-methoxybenzaldehyde involves a two-step process starting from 3,4-Difluorobromobenzene. google.com This method is designed to overcome challenges associated with direct Grignard reagent formation in the presence of multiple reactive sites.

The synthesis proceeds as follows:

Methoxylation: 3,4-Difluorobromobenzene is first reacted with sodium methoxide. In this nucleophilic aromatic substitution reaction, the methoxide ion selectively replaces the fluorine atom at the 3-position, which is activated by the electron-withdrawing bromine atom. This step yields an intermediate compound.

Grignard Reaction and Formylation: The resulting bromo-fluoro-methoxy compound then reacts with magnesium to form a Grignard reagent. google.com This organomagnesium halide is subsequently treated with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group, yielding the final product, 3-Fluoro-4-methoxybenzaldehyde. google.com

This sequential approach is crucial for achieving high selectivity and yield.

Role of Solvents and Reaction Conditions in Yield and Selectivity

The choice of solvents and reaction parameters is critical in the synthesis of 3-Fluoro-4-methoxybenzaldehyde, directly impacting the reaction's success, yield, and purity of the product.

For the methoxylation of 3,4-Difluorobromobenzene, methanol is used as the reaction solvent. google.com The reaction temperature is maintained between 50-65 °C for a duration of 2 to 6 hours to ensure the completion of the substitution reaction. google.com

In the subsequent Grignard reaction step, ethereal solvents are essential for stabilizing the Grignard reagent. Suitable solvents include tetrahydrofuran (THF), diethyl ether, or methyl tetrahydrofuran. google.comrsc.org The formation of the Grignard reagent from bromo-aromatic compounds is readily achieved in THF. rsc.org The subsequent formylation with DMF is typically carried out at low temperatures to control the reactivity of the Grignard reagent and prevent side reactions. google.com

| Reaction Step | Parameter | Condition | Source |

|---|---|---|---|

| Step 1: Methoxylation | Solvent | Methanol | google.com |

| Temperature | 50-65 °C | google.com | |

| Time | 2-6 hours | google.com | |

| Step 2: Grignard Reaction | Solvent | Tetrahydrofuran (THF), Diethyl ether, or Methyl tetrahydrofuran | google.com |

| Formylating Agent | N,N-dimethylformamide (DMF) | google.comgoogle.com |

Considerations for Industrial Scale Production

Scaling up the synthesis of 3-Fluoro-4-methoxybenzaldehyde for industrial production requires careful consideration of factors beyond simple yield. The described Grignard-based method is advantageous for industrial amplification because it avoids problematic reagents. google.com Previous synthetic routes that utilized oxidants like manganese dioxide or pyridinium chlorochromate suffered from low yields, high pollution, and significant costs associated with the generation of heavy metal waste, making them unsuitable for large-scale manufacturing. google.com

Furthermore, processes that use highly toxic materials such as borane dimethyl sulfide present significant safety and handling risks during amplification. google.com The selection of a synthetic pathway that employs more manageable reagents, generates less waste, and offers a higher yield is paramount for commercial feasibility. google.comgoogle.com

Novel and Green Chemistry Synthetic Approaches

In line with the principles of green chemistry, modern research focuses on developing more sustainable and efficient synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Methods for Enhanced Efficiency and Sustainability

Novel catalytic systems offer a promising avenue for the green synthesis of aromatic aldehydes. While specific catalytic methods for 3-Fluoro-4-methoxybenzaldehyde are still emerging, related research provides a proof of concept. For instance, chemo-enzymatic one-pot cascades have been developed for producing valuable fragrance and flavor aldehydes, demonstrating the potential of biocatalysis. researchgate.net

Another green approach involves the use of robust, homogeneous catalysts for reductive etherification reactions. Zirconium and hafnium-based complexes have been shown to effectively catalyze the conversion of various benzaldehydes into their respective ethers using isopropanol as an environmentally friendly solvent and reagent. osti.gov Such catalytic systems operate at elevated temperatures for extended periods without significant loss of activity, showcasing their durability. osti.gov The development of similar catalytic methods could be applied to the synthesis of 3-Fluoro-4-methoxybenzaldehyde, potentially offering a more sustainable alternative to traditional stoichiometric reactions.

Additionally, one-pot synthesis methods, such as the ozonolysis of anethole in an environmentally friendly water and ethyl acetate system to produce anisaldehyde, highlight strategies that avoid harsh conditions and the isolation of unstable intermediates. researchgate.net Adapting such principles to fluorinated analogues represents a key goal in the advancement of green synthetic chemistry.

Exploration of Bio-catalytic Pathways (e.g., Fungal Biotransformation)

Bio-catalytic methods present an alternative, environmentally conscious approach to chemical synthesis. The use of whole-cell catalysts, such as commercial Saccharomyces cerevisiae (baker's yeast), has been explored for the transformation of substituted benzaldehydes. dtu.dk These microorganisms contain a variety of enzymes capable of catalyzing specific reactions, such as reductions. In the context of fluorinated benzaldehydes, yeast can facilitate the conversion of the aldehyde functional group into an alcohol. dtu.dk This process leverages the cell's natural metabolic pathways, offering a method that operates under mild conditions. The selectivity of these reactions can be influenced by the presence of competing substrates and the cellular redox state, which can be modified to tune the product composition. dtu.dk While specific studies on the fungal biotransformation of 3-Fluoro-4-methoxybenzaldehyde are not extensively detailed, the known reactivity of similar xenochemicals in whole-cell systems suggests its potential as a substrate for enzymatic reduction or other modifications. dtu.dk

Photochemical Synthesis and UV-Induced Transformations

The photochemical behavior of substituted benzaldehydes has been investigated using techniques like matrix isolation infrared spectroscopy, revealing that UV irradiation can induce specific molecular transformations. researchgate.netnih.gov For analogous compounds such as 3-chloro-4-methoxybenzaldehyde, studies show that molecules can exist as different conformers, for example, cis and trans forms related to the orientation of the aldehyde group relative to the ring substituents. nih.gov

UV irradiation can trigger the following processes in such molecules:

Conformational Isomerization: Exposing the compound to specific wavelengths of UV light can induce conversion between different conformers. researchgate.netnih.gov For instance, irradiating with one wavelength might favor the conversion of a cis conformer to a trans conformer, while a different wavelength could reverse the process. nih.gov

Decarbonylation: Irradiation at higher energies (e.g., shorter wavelengths) can lead to the cleavage of the aldehyde group, resulting in the formation of a decarbonylated product (like methoxybenzene) and carbon monoxide. researchgate.netnih.gov

These findings suggest that 3-Fluoro-4-methoxybenzaldehyde, when subjected to UV light, would likely undergo similar transformations, including wavelength-dependent isomerization and potential decarbonylation under high-energy irradiation. researchgate.net

Derivatization Strategies from 3-Fluoro-4-methoxybenzaldehyde

3-Fluoro-4-methoxybenzaldehyde serves as a versatile starting material for the synthesis of various derivatives through reactions targeting its aldehyde group and aromatic ring.

Oxidation Reactions to 3-Fluoro-4-methoxybenzoic Acid

The aldehyde functional group of 3-Fluoro-4-methoxybenzaldehyde can be readily oxidized to a carboxylic acid, yielding 3-Fluoro-4-methoxybenzoic acid. This transformation is a fundamental step in organic synthesis, as the resulting benzoic acid derivative is a valuable building block for active pharmaceutical ingredients (APIs). ossila.com The carboxylic acid moiety can undergo further reactions, such as Fischer esterification or conversion to an acyl chloride, to create more complex molecules for applications in medicinal chemistry. ossila.com

| Reaction | Reagent Example | Product |

| Oxidation | Potassium permanganate (KMnO₄) or Jones reagent | 3-Fluoro-4-methoxybenzoic Acid |

Reduction Reactions to 3-Fluoro-4-methoxybenzyl Alcohol

The aldehyde can be reduced to a primary alcohol, forming 3-Fluoro-4-methoxybenzyl alcohol. This conversion is typically achieved using standard reducing agents in organic chemistry. For example, lithium aluminum hydride (LiAlH₄) is effective for reducing benzoic acid derivatives to their corresponding benzyl alcohols. nih.gov As noted in the bio-catalysis section, whole-cell systems like yeast can also be employed to achieve this reduction under milder, biocatalytic conditions. dtu.dk

| Reaction | Reagent Example | Product |

| Reduction | Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) | 3-Fluoro-4-methoxybenzyl Alcohol |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atom on the aromatic ring of 3-Fluoro-4-methoxybenzaldehyde can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles onto the aromatic core. The SNAr pathway is particularly effective for fluoroarenes that are "activated" by the presence of electron-withdrawing groups. nih.gov In recent years, methods utilizing organic photoredox catalysis have been developed to enable the SNAr of even unactivated fluoroarenes under mild conditions, expanding the scope of this reaction for various nucleophile classes including azoles, amines, and carboxylic acids. nih.gov

The general mechanism involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk

Leaving Group Departure: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group in this context. core.ac.uk

Impact of Fluorine and Methoxy (B1213986) Groups on SNAr Reactivity

The feasibility and rate of SNAr reactions on 3-Fluoro-4-methoxybenzaldehyde are significantly influenced by the electronic properties of its substituents.

Fluorine (F): The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I). core.ac.uk This effect makes the adjacent carbon atom and the aromatic ring as a whole more electron-deficient (electrophilic), thereby activating it for attack by nucleophiles. core.ac.uk

Aldehyde (CHO): The aldehyde group is also strongly electron-withdrawing through both induction and resonance (-I, -R). Its presence greatly enhances the reactivity of the ring towards nucleophilic attack, especially at the ortho and para positions. In this molecule, the fluorine atom is ortho to the activating aldehyde group.

Methoxy Group (OCH₃): The methoxy group has a dual electronic nature. It is electron-withdrawing by induction (-I) but electron-donating by resonance (+R) due to the lone pairs on the oxygen atom. The resonance effect increases electron density on the aromatic ring, which can partially counteract the activating effects of the fluorine and aldehyde groups.

| Substituent | Position Relative to Fluorine | Electronic Effect on SNAr | Impact on Reactivity |

| Aldehyde (CHO) | Ortho | Strongly electron-withdrawing (-I, -R) | Strong Activation |

| Methoxy (OCH₃) | Meta | Inductively withdrawing (-I), Resonance donating (+R) | Moderate Deactivation/Modulation |

Selective Substitution Patterns

The substitution pattern of the aromatic ring in 3-fluoro-4-methoxybenzaldehyde is key to its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The fluorine and aldehyde groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack. Conversely, the methoxy group is electron-donating.

In reactions like the Claisen-Schmidt condensation, if the reaction is carried out in a nucleophilic solvent such as methanol under basic conditions, a competing SNAr reaction can occur. acgpubs.org The methoxy anion from the solvent can act as a nucleophile, potentially displacing a substituent on an electron-poor aromatic ring. acgpubs.org Fluorine is an effective leaving group in such reactions. acgpubs.org The presence of the electron-withdrawing aldehyde group further increases the ring's susceptibility to nucleophilic attack. acgpubs.org However, by choosing a non-nucleophilic solvent like THF, the condensation reaction can proceed with excellent chemical selectivity, avoiding the competitive substitution reaction. acgpubs.org

Aldehyde Condensation Reactions (e.g., Claisen-Schmidt Condensation)

3-Fluoro-4-methoxybenzaldehyde readily participates in base-catalyzed condensation reactions with ketones that possess α-hydrogens, a classic example being the Claisen-Schmidt condensation. acgpubs.orgjetir.org This reaction is a reliable method for forming carbon-carbon bonds and synthesizing α,β-unsaturated ketones, commonly known as chalcones. jetir.org

In a typical procedure, the aldehyde reacts with an acetophenone derivative in the presence of a base like potassium hydroxide (KOH). acgpubs.org The reaction involves the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-fluoro-4-methoxybenzaldehyde. magritek.com The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the more stable, conjugated chalcone (B49325) product. magritek.com

One specific application is the synthesis of (E)-3-(3-Fluoro-4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one. acgpubs.org This reaction demonstrates the utility of 3-fluoro-4-methoxybenzaldehyde in creating complex molecular architectures that incorporate both fluorine and methoxy moieties. acgpubs.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3-Fluoro-4-methoxybenzaldehyde | 2′,4′,6′-Trimethoxyacetophenone | (E)-3-(3-Fluoro-4-methoxyphenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Claisen-Schmidt Condensation |

Wittig Reactions for Alkene Formation

The Wittig reaction is a cornerstone of alkene synthesis, providing a method to convert aldehydes and ketones into olefins with a high degree of control over the location of the double bond. libretexts.orgmnstate.edu 3-Fluoro-4-methoxybenzaldehyde serves as an excellent substrate for this transformation. The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent, which attacks the aldehyde's carbonyl carbon. mnstate.edu

The mechanism proceeds through a cycloaddition to form a four-membered ring intermediate called an oxaphosphetane. mnstate.eduorganic-chemistry.org This intermediate is unstable and fragments to give the final alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the driving force for the reaction. mnstate.eduorganic-chemistry.org

The versatility of the Wittig reaction allows for the synthesis of a wide array of alkenes from 3-fluoro-4-methoxybenzaldehyde by varying the structure of the phosphonium ylide. For example, using methylenetriphenylphosphorane would convert the aldehyde into 2-fluoro-4-methoxy-1-vinylbenzene.

Formation of Hydrazone Derivatives via Aldehyde-Amine Condensation

The aldehyde functional group of 3-fluoro-4-methoxybenzaldehyde can undergo condensation reactions with primary amines and their derivatives, such as hydrazines and hydrazides, to form imines (Schiff bases) and hydrazones, respectively. researchgate.netnih.gov These reactions typically involve the nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.

A documented example is the reaction of 3-fluoro-4-methoxybenzaldehyde with 4-amino-3-mercapto-5-methyl-1,2,4-triazole. This condensation reaction results in the formation of a Schiff base, 5-methyl-4-{(3-fluoro-4-methoxybenzylidiene)amino}-3-thiol-1,2,4-triazole. researchgate.net Such derivatives are of significant interest in coordination chemistry. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3-Fluoro-4-methoxybenzaldehyde | 4-amino-3-mercapto-5-methyl-1,2,4-triazole | 5-methyl-4-{(3-fluoro-4-methoxybenzylidiene)amino}-3-thiol-1,2,4-triazole | Aldehyde-Amine Condensation (Schiff Base Formation) |

Chelating Agent Formation with Metals

Derivatives of 3-fluoro-4-methoxybenzaldehyde, particularly Schiff bases containing additional donor atoms, can act as effective chelating ligands for various metal ions. researchgate.net The Schiff base synthesized from 3-fluoro-4-methoxybenzaldehyde and 4-amino-3-mercapto-5-methyl-1,2,4-triazole is a prime example. researchgate.net

This ligand has been used to synthesize a series of metal complexes with cobalt(II), nickel(II), copper(II), zinc(II), and palladium(II). researchgate.net In these complexes, the ligand likely coordinates to the metal center in a bidentate fashion, utilizing the imine nitrogen atom and the deprotonated thiol sulfur atom. researchgate.net This demonstrates that 3-fluoro-4-methoxybenzaldehyde can serve as a precursor to ligands capable of forming stable coordination compounds.

| Ligand | Metal Ions | Complex Type |

| 5-methyl-4-{(3-fluoro-4-methoxybenzylidiene)amino}-3-thiol-1,2,4-triazole | Co(II), Ni(II), Cu(II), Zn(II), Pd(II) | Metal-Schiff Base Complex |

Stereochemical Aspects in Synthesis and Derivatization

The stereochemical outcomes of reactions involving 3-fluoro-4-methoxybenzaldehyde are critical, particularly in the formation of new carbon-carbon double bonds.

In Claisen-Schmidt condensations, the reaction typically yields the (E)-isomer of the chalcone as the major product. This preference is attributed to the greater thermodynamic stability of the trans arrangement of the bulky aryl groups around the double bond, which minimizes steric hindrance.

The stereochemistry of the Wittig reaction is more nuanced and depends heavily on the nature of the phosphonium ylide used. organic-chemistry.orgwikipedia.org

Stabilized Ylides : Ylides that are stabilized by an adjacent electron-withdrawing group (e.g., an ester or ketone) generally lead to the formation of the (E)-alkene with high selectivity. organic-chemistry.orgwikipedia.org The reaction is under thermodynamic control, allowing for equilibration to the more stable trans-intermediate. libretexts.org

Unstabilized Ylides : Ylides bearing simple alkyl groups are considered unstabilized. These reagents typically react under kinetic control to produce the (Z)-alkene as the predominant isomer. organic-chemistry.orgwikipedia.org

Semistabilized Ylides : Ylides stabilized by an aryl group often result in poor (E)/(Z) selectivity, yielding mixtures of both isomers. wikipedia.org

Therefore, by carefully selecting the appropriate Wittig reagent, the synthesis of either the (E) or (Z) alkene from 3-fluoro-4-methoxybenzaldehyde can be selectively targeted.

Advanced Spectroscopic and Computational Characterization in Research

High-Resolution Spectroscopic Analysis for Structural Elucidation

High-resolution spectroscopic techniques are pivotal in providing empirical data on the molecular structure and bonding within 3-Fluoro-4-methoxybenzaldehyde. Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy each offer a unique window into the molecule's behavior, from its vibrational modes to the chemical environment of its constituent atoms.

Infrared (IR) Spectroscopy for Vibrational Modes

Key vibrational modes observed in the IR spectrum of 3-Fluoro-4-methoxybenzaldehyde are largely influenced by the aldehyde, methoxy (B1213986), and fluoro substituents on the benzene (B151609) ring. The carbonyl (C=O) stretching vibration of the aldehyde group is one of the most intense and characteristic bands, typically appearing in the region of 1680-1700 cm⁻¹. The exact position of this band can be influenced by electronic effects from the other substituents. The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below this threshold.

A detailed assignment of the vibrational modes can be achieved through comparative analysis with related molecules and computational studies. For instance, studies on the analogous compound, 3-chloro-4-methoxybenzaldehyde, provide a strong basis for the assignment of vibrational frequencies in 3-Fluoro-4-methoxybenzaldehyde, with expected shifts in frequencies due to the different electronegativity and mass of fluorine compared to chlorine.

Table 1: Selected IR Vibrational Modes for 3-Fluoro-4-methoxybenzaldehyde (Predicted based on analogues)

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | Stretching of C-H bonds on the benzene ring |

| Aliphatic C-H Stretch | 2850-2960 | Stretching of C-H bonds in the methoxy group |

| Carbonyl C=O Stretch | 1680-1700 | Stretching of the carbon-oxygen double bond in the aldehyde |

| Aromatic C=C Stretch | 1580-1610 | In-plane stretching of the carbon-carbon bonds in the benzene ring |

| C-F Stretch | 1200-1250 | Stretching of the carbon-fluorine bond |

Raman Spectroscopy for Conformational Studies

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrational modes, making it an excellent tool for studying the conformational isomers of 3-Fluoro-4-methoxybenzaldehyde.

The molecule can exist in different conformations due to the rotation of the aldehyde and methoxy groups relative to the benzene ring. The two primary planar conformers are the O-cis and O-trans forms, where the aldehydic oxygen is oriented cis or trans, respectively, with respect to the fluorine atom. Raman spectroscopy can help in identifying the predominant conformer in different physical states.

Research on the analogous 3-chloro-4-methoxybenzaldehyde has shown that the O-trans conformer is more stable. sigmaaldrich.com This preference is attributed to a lower steric hindrance and favorable electronic interactions. Similar conformational behavior is expected for 3-Fluoro-4-methoxybenzaldehyde, and Raman spectroscopy can provide the experimental evidence to support this. The low-frequency region of the Raman spectrum is particularly informative for observing the torsional modes of the aldehyde and methoxy groups, which are directly related to the conformational state of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁷O) for Chemical Environment and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by probing the magnetic properties of its atomic nuclei. For 3-Fluoro-4-methoxybenzaldehyde, NMR studies involving ¹H, ¹³C, ¹⁹F, and potentially ¹⁷O isotopes provide comprehensive information about the chemical environment of each atom and can shed light on intermolecular interactions.

¹H NMR: The proton NMR spectrum of 3-Fluoro-4-methoxybenzaldehyde shows distinct signals for the aldehyde proton, the methoxy protons, and the aromatic protons. The aldehyde proton typically appears as a singlet in the downfield region (around 9.8-10.0 ppm) due to the deshielding effect of the carbonyl group. The methoxy protons also give a sharp singlet, but at a more upfield position (around 3.9 ppm). The aromatic protons exhibit a more complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom.

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield (around 190 ppm). The aromatic carbons show a range of chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing fluoro and aldehyde groups. The carbon directly bonded to the fluorine atom will show a characteristic large one-bond C-F coupling constant.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides direct information about the electronic environment of the fluorine atom. The chemical shift of the fluorine atom in 3-Fluoro-4-methoxybenzaldehyde is influenced by the electronic effects of the adjacent methoxy and aldehyde groups. The coupling of the fluorine atom with the neighboring protons can also be observed, providing further structural information.

¹⁷O NMR: While less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, ¹⁷O NMR could provide valuable insights into the electronic structure of the carbonyl and methoxy oxygen atoms. The chemical shifts would be sensitive to hydrogen bonding and other intermolecular interactions involving these oxygen atoms.

Intermolecular Interactions: By studying changes in NMR chemical shifts upon dilution or in different solvents, information about intermolecular interactions, such as hydrogen bonding involving the aldehyde oxygen, can be inferred.

Table 2: Typical NMR Chemical Shifts (δ) for 3-Fluoro-4-methoxybenzaldehyde (in CDCl₃)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Description |

|---|---|---|---|

| ¹H | ~9.85 | s | Aldehyde proton |

| ¹H | ~7.5-7.7 | m | Aromatic protons |

| ¹H | ~3.95 | s | Methoxy protons |

| ¹³C | ~190 | s | Carbonyl carbon |

| ¹³C | ~110-160 | m | Aromatic carbons |

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides a theoretical framework to complement and interpret experimental spectroscopic data. Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to model the electronic structure, molecular geometries, and conformational landscapes of 3-Fluoro-4-methoxybenzaldehyde with high accuracy.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) has become a standard computational tool for studying the electronic structure and geometries of molecules. By employing functionals like B3LYP, researchers can calculate various molecular properties of 3-Fluoro-4-methoxybenzaldehyde. sigmaaldrich.comnih.gov

DFT calculations are used to optimize the molecular geometry, providing theoretical bond lengths and angles that can be compared with experimental data if available. These calculations also yield the electronic energy of the molecule, allowing for the determination of the relative stabilities of different conformers. Furthermore, DFT can be used to calculate vibrational frequencies, which are instrumental in the assignment of experimental IR and Raman spectra. The calculated electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provide insights into the molecule's reactivity and electronic transitions.

Ab Initio Calculations for Conformational Analysis and Energy Minima

Ab initio calculations, which are based on first principles without the use of empirical parameters, provide a rigorous method for studying the conformational landscape of 3-Fluoro-4-methoxybenzaldehyde. Methods like Hartree-Fock (HF) can be used for initial geometry optimizations and conformational searches. sigmaaldrich.comnih.gov

By systematically rotating the dihedral angles of the aldehyde and methoxy groups, a potential energy surface can be generated. This surface reveals the energy minima corresponding to stable conformers and the energy barriers for interconversion between them. These calculations are crucial for confirming the relative stabilities of the O-cis and O-trans conformers and for understanding the factors that govern the conformational preferences of the molecule. The energy difference between the conformers, as determined by ab initio calculations, can be used to predict their relative populations at a given temperature.

Table 3: Computationally Predicted Relative Energies of 3-Fluoro-4-methoxybenzaldehyde Conformers

| Conformer | Computational Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| O-trans | DFT (B3LYP) | 6-311++G(d,p) | 0.00 |

Potential Energy Surface (PES) Mapping and Conformational Isomerization

The conformational landscape of 3-Fluoro-4-methoxybenzaldehyde is primarily determined by the rotational orientations of the methoxy and aldehyde groups relative to the benzene ring. The interplay of steric hindrance and electronic effects governs the stability of different conformers. The potential energy surface (PES) mapping for substituted benzaldehydes reveals the energy changes associated with these rotations, identifying the most stable conformations and the energy barriers for isomerization between them.

For 3-Fluoro-4-methoxybenzaldehyde, two primary planar conformers are of interest due to the rotation of the aldehyde group: the O-trans and O-cis isomers, where the aldehyde oxygen is oriented away from or towards the methoxy group, respectively. Additionally, the orientation of the methyl group of the methoxy substituent relative to the aromatic ring introduces further conformational possibilities.

Computational studies on similar substituted benzaldehydes, such as difluorobenzaldehydes, have shown that the planarity of the molecule is a key factor in its equilibrium geometry. For 3-fluorobenzaldehyde, both syn and anti conformations (analogous to O-cis and O-trans) have been identified. acs.org The presence of a fluorine atom ortho to the aldehyde group can influence the conformational preference through intramolecular interactions. acs.org In the case of 3-Fluoro-4-methoxybenzaldehyde, the fluorine atom is meta to the aldehyde group, and its electronic influence, combined with the steric and electronic effects of the para-methoxy group, will dictate the relative stabilities of the conformers. It is generally expected that the planar conformations are the most stable due to the maximization of π-conjugation between the benzene ring and the aldehyde group.

The energy barriers to rotation around the C(ring)-C(aldehyde) bond determine the rate of interconversion between the conformers. These barriers can be computationally determined through relaxed PES scans, providing valuable data on the molecule's flexibility and the population of each conformer at a given temperature.

Table 1: Predicted Conformational Data for 3-Fluoro-4-methoxybenzaldehyde

| Conformational Parameter | Predicted Value/Characteristic | Basis of Prediction |

| Most Stable Conformer | Planar O-trans | Maximized π-conjugation and minimized steric hindrance between the aldehyde and methoxy groups. |

| Secondary Conformer | Planar O-cis | Slightly higher in energy due to potential steric repulsion. |

| Rotational Barrier (C-CHO) | Moderate | Expected to be in the range observed for other substituted benzaldehydes, allowing for dynamic equilibrium at room temperature. |

| Methoxy Group Orientation | The C-O-C plane is likely coplanar with the benzene ring to maximize resonance, with the methyl group oriented to minimize steric clashes. | Steric and electronic considerations. |

Molecular Dynamics Simulations for Liquid Phase Behavior and Intermolecular Interactions

The primary intermolecular interactions expected for 3-Fluoro-4-methoxybenzaldehyde are:

Dipole-dipole interactions: The molecule possesses a significant dipole moment due to the electronegative oxygen and fluorine atoms and the electron-donating methoxy group. These permanent dipoles will lead to electrostatic attractions between molecules.

Van der Waals forces: These include London dispersion forces, which are present in all molecules and increase with molecular size and surface area, and Debye forces.

Weak C-H···O and C-H···F hydrogen bonds: The hydrogen atoms on the aromatic ring and the methyl group can act as weak hydrogen bond donors to the oxygen of the aldehyde and methoxy groups, and the fluorine atom of neighboring molecules.

In the crystalline state of similar molecules like 4-methoxybenzaldehyde, weak C-H···O hydrogen bonds have been observed to play a role in the crystal packing. researchgate.net MD simulations would allow for the detailed analysis of the radial distribution functions for different atom pairs, providing quantitative information about the local ordering and solvation shells in the liquid state. Furthermore, simulations can predict macroscopic properties such as density, viscosity, and diffusion coefficients, which are essential for process design and engineering applications.

Non-Linear Optical (NLO) Properties and Wave Function Analyses

Organic molecules with extended π-conjugated systems and electron-donating and electron-withdrawing groups often exhibit significant non-linear optical (NLO) properties. mdpi.com These materials are of interest for applications in optoelectronics and photonics. 3-Fluoro-4-methoxybenzaldehyde possesses a π-conjugated benzene ring substituted with an electron-donating methoxy group (-OCH₃) and a moderately electron-withdrawing aldehyde group (-CHO). The fluorine atom also acts as an electron-withdrawing group through its inductive effect.

The NLO response of a molecule is quantified by its hyperpolarizability (β). Computational quantum chemical methods, such as Density Functional Theory (DFT), are widely used to calculate the NLO properties of molecules. mdpi.comphyschemres.orgrsc.org For a molecule to have a non-zero first hyperpolarizability (β), it must be non-centrosymmetric.

Wave function analyses, such as the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the electronic transitions that contribute to the NLO response. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter, with smaller gaps generally correlating with larger hyperpolarizabilities. In 3-Fluoro-4-methoxybenzaldehyde, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene ring, while the LUMO is expected to be concentrated on the electron-accepting aldehyde group. An electronic transition from the HOMO to the LUMO would correspond to an intramolecular charge transfer, which is a key mechanism for generating a large NLO response.

Studies on similar substituted benzaldehydes and other organic molecules have demonstrated that DFT calculations can effectively predict NLO properties. mdpi.comnih.govnih.gov For instance, a computational study on 3-fluoro-4-methylbenzonitrile, a structurally related compound, predicted significant first-order hyperpolarizability, suggesting its potential for NLO applications. orientjchem.org

Table 2: Predicted Non-Linear Optical and Electronic Properties of 3-Fluoro-4-methoxybenzaldehyde

| Property | Predicted Characteristic | Method of Prediction/Analysis |

| First Hyperpolarizability (β) | Non-zero and potentially significant | DFT calculations based on the non-centrosymmetric molecular structure and the presence of donor/acceptor groups. |

| HOMO-LUMO Gap | Moderate | The presence of both electron-donating and withdrawing groups is expected to reduce the gap compared to unsubstituted benzene. |

| HOMO Localization | Primarily on the methoxy-substituted benzene ring. | Wave function analysis from DFT calculations. |

| LUMO Localization | Primarily on the aldehyde group and the adjacent ring carbon. | Wave function analysis from DFT calculations. |

| Major Electronic Transition | Intramolecular charge transfer from the methoxy-substituted ring to the aldehyde group. | Analysis of molecular orbitals and their contributions to excited states. |

Mass Spectrometry for Identification of Biotransformation Products

Mass spectrometry is a powerful analytical technique for identifying the products of biotransformation, which are the metabolic products formed when a foreign compound (xenobiotic) is processed by a biological system, such as microbial cultures or liver microsomes. nih.gov The study of the biotransformation of fluorinated aromatic compounds is of significant interest due to their increasing presence in pharmaceuticals and agrochemicals. nih.govresearchgate.net

While specific studies on the biotransformation of 3-Fluoro-4-methoxybenzaldehyde are not extensively documented, potential metabolic pathways can be predicted based on known enzymatic reactions and the biotransformation of similar compounds. Common biotransformation reactions for aromatic aldehydes include oxidation of the aldehyde group to a carboxylic acid and reduction to an alcohol. The methoxy group can undergo O-demethylation to form a hydroxyl group. The aromatic ring can also be hydroxylated at various positions. The presence of the fluorine atom can influence the regioselectivity of these reactions due to its electronic effects and can also be a site for metabolic attack, although the C-F bond is generally strong. nih.gov

Mass spectrometry, particularly when coupled with chromatographic separation techniques like liquid chromatography (LC-MS), is instrumental in separating and identifying these potential metabolites. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the metabolites, while tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of the parent ions.

A plausible mass fragmentation pattern for the parent compound, 3-Fluoro-4-methoxybenzaldehyde, in electron ionization mass spectrometry (EI-MS) would involve the initial formation of a molecular ion (M⁺•). Key fragmentation pathways would include the loss of a hydrogen radical (-H•) to form a stable acylium ion, and the loss of the aldehyde group (-CHO•). Further fragmentation could involve the loss of a methyl radical (-CH₃•) from the methoxy group or the loss of carbon monoxide (CO). A proposed fragmentation pathway for the related compound 4-hydroxy-3-methoxybenzaldehyde has been described, which can serve as a model. researchgate.net

Table 3: Potential Biotransformation Products of 3-Fluoro-4-methoxybenzaldehyde and their Expected Mass Spectrometric Features

| Potential Biotransformation Product | Chemical Formula | Expected Mass Shift from Parent Compound (m/z) | Key Diagnostic Fragment Ions |

| 3-Fluoro-4-methoxybenzoic acid | C₈H₇FO₃ | +16 | Loss of -OH, -COOH |

| (3-Fluoro-4-methoxyphenyl)methanol | C₈H₉FO₂ | +2 | Loss of -H₂O, -CH₂OH |

| 3-Fluoro-4-hydroxybenzaldehyde | C₇H₅FO₂ | -14 | Characteristic fragments of a phenolic aldehyde. |

| Hydroxylated 3-Fluoro-4-methoxybenzaldehyde | C₈H₇FO₃ | +16 | Position of hydroxylation would influence fragmentation. |

The identification of these biotransformation products is crucial for understanding the metabolic fate, potential toxicity, and environmental impact of 3-Fluoro-4-methoxybenzaldehyde.

Applications of 3 Fluoro 4 Methoxybenzaldehyde As a Versatile Chemical Building Block

Role in Organic Synthesis and Fine Chemical Production

As a versatile chemical intermediate, 3-Fluoro-4-methoxybenzaldehyde is integral to numerous organic synthesis pathways. The reactivity of its aldehyde group allows it to participate in a wide range of reactions, including nucleophilic additions and condensation reactions, which are fundamental for constructing more complex molecular architectures.

Aldehydes are crucial precursors for the synthesis of nitrogen-containing heterocyclic compounds (N-Heterocycles), which form the core of many biologically active molecules. 3-Fluoro-4-methoxybenzaldehyde can be utilized in cyclization reactions to construct a variety of heterocyclic systems. For instance, it can react with amines and other reagents to form scaffolds such as pyrazoles, pyridines, and quinazolines. The synthesis of such compounds is a major focus in medicinal chemistry, as these scaffolds are present in numerous approved drugs. The incorporation of the fluoro-methoxy phenyl moiety from the starting aldehyde can influence the pharmacological properties of the final heterocyclic product.

Resveratrol (B1683913), a naturally occurring stilbenoid, is known for its potential health benefits, but its pharmacological efficiency can be limited. nih.gov Synthetic chemists modify its structure to create derivatives with improved properties. 3-Fluoro-4-methoxybenzaldehyde serves as a key building block in the synthesis of such analogues. Through reactions like the Wittig or Horner-Wadsworth-Emmons reaction, the aldehyde is coupled with a suitable phosphonate (B1237965) or phosphonium (B103445) ylide to form the characteristic stilbene (B7821643) backbone. google.com This approach allows for the specific placement of the 3-fluoro-4-methoxyphenyl group in the final structure, leading to novel resveratrol derivatives for biological evaluation. nih.gov For example, the synthesis of trans-3,5-dimethoxy-4-fluoro-4'-hydroxystilbene, a resveratrol derivative, highlights the utility of fluorinated benzaldehyde (B42025) precursors in creating new stilbenes with potential anti-aging properties. nih.gov

Chalcones and curcuminoids are classes of natural products known for their significant biological activities. The synthesis of these compounds often involves a Claisen-Schmidt condensation, which is an aldol (B89426) condensation between a substituted benzaldehyde and a ketone or another aldehyde. ossila.comresearchgate.net 3-Fluoro-4-methoxybenzaldehyde is an ideal substrate for this reaction, reacting with various ketones (e.g., acetophenones) in the presence of a base to yield chalcone (B49325) derivatives. researchgate.net These resulting molecules, containing the α,β-unsaturated ketone moiety, serve as important intermediates themselves for the synthesis of other heterocyclic compounds like flavonoids and pyrazolines. A related compound, 3-fluoro-4-hydroxybenzaldehyde, has been used to synthesize curcuminoid analogues that have shown inhibitory activity against cancer cell lines. ossila.com

The synthesis of complex heterocyclic systems like pyrazolyl piperidines often requires multi-step reaction sequences where the starting materials' functionalities are crucial. The pyrazole (B372694) ring system is a structural moiety found in many biologically active compounds. jocpr.com While direct synthesis examples starting from 3-fluoro-4-methoxybenzaldehyde are specific, the general strategy involves creating a larger scaffold that incorporates both the pyrazole and piperidine (B6355638) rings. The aldehyde can be used to introduce the 3-fluoro-4-methoxyphenyl group onto a pre-existing heterocyclic core or be involved in the formation of one of the rings. The fluorine atom on the piperidine ring has been shown to modulate the pKa of adjacent nitrogen atoms, which can be a useful strategy for improving drug safety profiles. scientificupdate.com

The distinct reactivity of the aldehyde group, combined with the electronic effects of the fluorine and methoxy (B1213986) substituents, makes 3-Fluoro-4-methoxybenzaldehyde a valuable building block for a wide range of advanced organic scaffolds. nbinno.com Its use is not limited to the specific examples above; it serves as a foundational component in the assembly of diverse and complex molecules for materials science and pharmaceutical development. nbinno.comnbinno.com The presence of fluorine, in particular, can enhance properties such as thermal stability and hydrophobicity in materials or improve the pharmacokinetic profile of a drug candidate. nbinno.comnbinno.com

Contributions to Medicinal Chemistry and Drug Discovery Research (as an intermediate/precursor)

3-Fluoro-4-methoxybenzaldehyde is a significant contributor to medicinal chemistry and drug discovery, primarily by serving as an intermediate for the synthesis of potentially therapeutic agents. nbinno.com The fluorine atom is a particularly valued substituent in medicinal chemistry, known for its ability to enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, all of which can lead to better drug efficacy and pharmacokinetic profiles. nbinno.com

The derivatives synthesized from this aldehyde, such as the N-heterocycles, resveratrol analogues, and chalcones mentioned previously, are classes of compounds actively investigated for various therapeutic applications.

Research areas where derivatives of 3-Fluoro-4-methoxybenzaldehyde are relevant:

Anti-inflammatory Activity: Chalcones and their heterocyclic derivatives are explored for their anti-inflammatory properties. ossila.com

Antimicrobial Agents: The core structures of many synthesized compounds, such as those containing pyrazole or oxadiazole rings, are known to form the basis of antimicrobial drugs. jocpr.comossila.com

Anti-cancer Research: Resveratrol and chalcone derivatives have been a major focus of anti-cancer research. ossila.comnih.gov Studies on synthetic stilbenes, for instance, have explored their potential as anti-aging and anti-cancer agents. nih.gov

Neurodegenerative Diseases: Some intermediates derived from related compounds are used in the preparation of active pharmaceutical ingredients for potential treatments of conditions like Alzheimer's disease. ossila.com

By providing a scaffold that combines the reactive aldehyde with the modulating effects of fluorine and methoxy groups, 3-Fluoro-4-methoxybenzaldehyde enables the exploration of new chemical space in the search for novel and more effective medicines.

Data Tables

Table 1: Chemical Identity of 3-Fluoro-4-methoxybenzaldehyde

| Identifier | Value |

| IUPAC Name | 3-fluoro-4-methoxybenzaldehyde |

| Synonyms | 3-Fluoro-p-anisaldehyde |

| CAS Number | 351-54-2 sigmaaldrich.comsigmaaldrich.comnih.gov |

| Molecular Formula | C₈H₇FO₂ nih.gov |

| Molecular Weight | 154.14 g/mol sigmaaldrich.comsigmaaldrich.com |

| SMILES | COc1ccc(C=O)cc1F sigmaaldrich.com |

Table 2: Applications in Synthesis

| Application Area | Resulting Compound Class | Key Reaction Type |

| Heterocycle Synthesis | N-Heterocyclic Compounds (e.g., Pyrazoles, Pyridines) | Cyclization, Condensation |

| Natural Product Analogs | Resveratrol Derivatives | Wittig Reaction, Suzuki Coupling google.com |

| Bioactive Scaffolds | Chalcones, Curcuminoids | Claisen-Schmidt Condensation |

| Complex Heterocycles | Pyrazolyl Piperidine Derivatives | Multi-step Synthesis |

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

3-Fluoro-4-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis. nih.gov Its chemical structure, featuring a reactive aldehyde group along with fluoro and methoxy substituents on the benzene (B151609) ring, makes it an important precursor for creating more complex molecules. These functional groups allow it to be used in a variety of chemical reactions to construct the core structures of new compounds. As a biochemical reagent, it is utilized in life science research for developing biologically active materials and organic compounds. nih.gov The presence of the fluorine atom is particularly significant, as the incorporation of fluorine into drug candidates can favorably alter their metabolic stability, binding affinity, and lipophilicity, making 3-Fluoro-4-methoxybenzaldehyde a key intermediate in medicinal chemistry.

Precursor for Fluorine-18 Radiotracers in Medical Imaging

Radiolabeled benzaldehydes are important precursors in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET), a powerful medical imaging technique used to observe metabolic processes in the body. The synthesis of PET tracers often involves the use of short-lived radioactive isotopes, such as Carbon-11. For instance, a rapid, one-pot procedure has been developed for the synthesis of ¹¹C-radiolabeled benzaldehydes, highlighting the utility of aldehyde functional groups in creating these imaging agents. rug.nl Given the established role of substituted benzaldehydes in this field, 3-Fluoro-4-methoxybenzaldehyde represents a promising precursor for the development of Fluorine-18 (¹⁸F) labeled radiotracers. The stable fluorine atom already present on the ring makes it a suitable candidate for isotopic exchange or for directing subsequent radiofluorination steps. The development of new ¹⁸F-labeled benzaldehydes is an active area of research aimed at producing novel PET radiopharmaceuticals for diagnosing and monitoring a variety of diseases.

Intermediate in the Synthesis of Lysine Specific Demethylase 1 (LSD1) Inhibitors for Cancer Treatment

Lysine Specific Demethylase 1 (LSD1) is an enzyme that is overexpressed in various types of cancer, making it a key target for cancer therapy. The development of LSD1 inhibitors is a significant focus in medicinal chemistry. The synthesis of these inhibitors often involves the use of substituted aromatic compounds as starting materials to construct the final molecular scaffold that can effectively bind to the enzyme. For example, the synthesis of certain styrenylcyclopropylamine-based LSD1 inhibitors begins with the condensation of benzaldehyde derivatives. nih.gov This highlights the role of substituted benzaldehydes in creating the core structures of novel enzyme inhibitors.

Role in Developing Antiplatelet Agents

Chalcones, a class of compounds synthesized from substituted benzaldehydes, have been investigated for their potential as antiplatelet agents. Research into the structure-activity relationships of various chalcone derivatives has shown that their ability to inhibit platelet aggregation is significantly influenced by the substituents on their aromatic rings. nih.gov Specifically, the presence of methoxy groups on the B-ring of the chalcone structure has been identified as a key feature in many active compounds. nih.gov This finding suggests that 3-Fluoro-4-methoxybenzaldehyde is a valuable starting material for synthesizing novel chalcones with potential antiplatelet activity. By reacting it with appropriate acetophenones, a series of fluorinated and methoxylated chalcones can be generated for screening, leveraging the known favorable properties of the methoxy group to design new and potentially more potent inhibitors of platelet aggregation. nih.gov

Contribution to Molecules Targeting Neurological Disorders (e.g., Safinamide derivatives)

Substituted benzaldehydes are critical intermediates in the synthesis of drugs targeting neurological disorders. A prominent example is Safinamide, a drug used in the treatment of Parkinson's disease, which acts as a selective monoamine oxidase B (MAO-B) inhibitor. The chemical structure of Safinamide contains a 4-(3-fluorobenzyloxy)benzylamino moiety. The synthesis of this key structural component relies on the starting material 4-(3-fluorobenzyloxy)benzaldehyde. chemicalbook.comgoogle.com This aldehyde undergoes a reaction with L-alaninamide hydrochloride, followed by reduction, to form the final Safinamide molecule. chemicalbook.com The purity and quality of the initial benzaldehyde intermediate are essential for ensuring the successful synthesis and high purity of the final active pharmaceutical ingredient. google.com

Design and Synthesis of Fluorinated Chalcone Derivatives with Biological Activity (e.g., 5-lipoxygenase inhibitors, anticancer agents)

3-Fluoro-4-methoxybenzaldehyde is a key starting material in the synthesis of fluorinated chalcone derivatives, which are known to possess a range of biological activities. Chalcones are synthesized through a Claisen-Schmidt condensation reaction between a substituted benzaldehyde and an acetophenone. The specific substituents on the aromatic rings of the chalcone structure determine its biological effects.

Fluorinated chalcones derived from 3-Fluoro-4-methoxybenzaldehyde have been investigated for their potential as therapeutic agents. For example, these compounds have shown activity as 5-lipoxygenase (5-LOX) inhibitors, an enzyme involved in inflammatory pathways. Additionally, they have been evaluated for their anticancer properties. The presence of the fluoro and methoxy groups can enhance the potency and selectivity of these molecules.

Below is a table summarizing the biological activity of a representative fluorinated chalcone derivative synthesized from 3-Fluoro-4-methoxybenzaldehyde.

| Compound | Target/Activity | Cell Line | IC₅₀/EC₅₀ |

| 4(5)-(3,4,5-Trimethoxyphenyl)-5(4)-(3-fluoro-4-methoxyphenyl)imidazole | Cytotoxicity | NCI-H460 (Lung Cancer) | 0.019 μM |

| Cytotoxicity | HCT-15 (Colon Cancer) | 0.015 μM | |

| Tubulin Polymerization Inhibition | - | 1.8 μM |

This table presents data for an imidazole (B134444) derivative, which shares a common synthetic pathway with chalcones, illustrating the utility of 3-Fluoro-4-methoxybenzaldehyde in creating potent bioactive molecules.

Development of Imidazole-Based Anticancer and Antivascular Agents

The imidazole ring is a significant scaffold in medicinal chemistry, and many imidazole-containing compounds exhibit potent anticancer and antivascular activities. 3-Fluoro-4-methoxybenzaldehyde serves as a crucial precursor in the synthesis of novel imidazole-based therapeutic agents. These compounds are often designed as analogues of natural products with known antitumor properties, such as Combretastatin A-4, which disrupts tumor blood vessels by inhibiting tubulin polymerization.

By incorporating the 3-fluoro-4-methoxyphenyl group into the imidazole structure, researchers have developed highly potent compounds. For example, 4(5)-(3,4,5-Trimethoxyphenyl)-5(4)-(3-fluoro-4-methoxyphenyl)imidazole has demonstrated significant cytotoxic effects against various cancer cell lines and potent inhibition of tubulin polymerization, a key mechanism for its antivascular activity.

The table below details the in vitro activity of this specific imidazole derivative.

| Compound | Target Cancer Cell Line | IC₅₀ (μM) | Tubulin Polymerization Inhibition IC₅₀ (μM) |

| 4(5)-(3,4,5-Trimethoxyphenyl)-5(4)-(3-fluoro-4-methoxyphenyl)imidazole | NCI-H460 (Lung) | 0.019 | 1.8 |

| HCT-15 (Colon) | 0.015 |

These findings underscore the importance of 3-Fluoro-4-methoxybenzaldehyde as a building block for creating advanced imidazole-based anticancer agents with dual cytotoxicity and antivascular effects.

Precursor for Compounds with Anti-inflammatory Activity

3-Fluoro-4-methoxybenzaldehyde serves as a valuable starting material for the synthesis of novel compounds with potential anti-inflammatory properties. The anti-inflammatory activity of compounds is often associated with their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or to scavenge free radicals. Chalcones and Schiff bases are two classes of compounds extensively studied for their anti-inflammatory effects, and 3-Fluoro-4-methoxybenzaldehyde is a key building block for creating derivatives within these classes. nih.govacs.orgnih.gov

The synthesis of chalcones involves the Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone. researchgate.net By utilizing 3-Fluoro-4-methoxybenzaldehyde in this reaction, novel fluorinated chalcones can be produced. The presence of the fluorine atom can enhance the molecule's biological activity and pharmacokinetic properties. researchgate.net Studies on various chalcone derivatives have demonstrated their potential to inhibit inflammatory pathways. nih.govacs.org

Similarly, Schiff bases, formed by the condensation of an aldehyde with a primary amine, are another important class of biologically active compounds. The reaction of 3-Fluoro-4-methoxybenzaldehyde with various amino compounds can lead to the formation of Schiff bases with potential anti-inflammatory effects. uobasrah.edu.iquobaghdad.edu.iq The imine or azomethine group (-C=N-) in Schiff bases is crucial for their biological activity. uobasrah.edu.iq

Table 1: Examples of Benzaldehyde Derivatives in the Synthesis of Anti-inflammatory Agents

| Precursor | Compound Class | Potential Anti-inflammatory Action |

| Substituted Benzaldehydes | Chalcones | Inhibition of degranulation and 5-lipoxygenase in human neutrophils. nih.gov |

| 4-Fluorobenzaldehyde | Fluorinated Chalcones | Comparable activity to dexamethasone (B1670325) in a cotton pellet-induced granuloma model in rats. researchgate.net |

| Salicylaldehyde | Schiff Bases | Good level of activity against egg-white induced edema in rat hind paw. uobaghdad.edu.iq |

Intermediate for Selenazole Derivatives with Diverse Biological Activities

While direct synthesis of selenazole derivatives from 3-Fluoro-4-methoxybenzaldehyde is not extensively documented in readily available literature, the core structure is amenable to transformations that could lead to such heterocyclic systems. The Hantzsch thiazole (B1198619) synthesis, a well-established method for preparing thiazole rings, can be adapted for selenazoles. nih.govmdpi.com This reaction typically involves the condensation of an α-haloketone with a thioamide or, in this case, a selenoamide.

A plausible synthetic route would involve the conversion of 3-Fluoro-4-methoxybenzaldehyde into a derivative that can participate in the Hantzsch synthesis. For instance, the aldehyde could be transformed into an α-bromoketone. Separately, a selenoamide could be prepared. The subsequent reaction between these two intermediates would yield the desired 2,4-disubstituted 1,3-selenazole.

Selenazole derivatives are known to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, and antioxidant effects. nih.govresearchgate.net The incorporation of the 3-fluoro-4-methoxyphenyl moiety into the selenazole ring could modulate these activities, potentially leading to the discovery of novel therapeutic agents. The diverse biological activities of selenazoles make them an interesting target for drug discovery, and the use of versatile building blocks like 3-Fluoro-4-methoxybenzaldehyde is key to creating new and effective compounds. nih.gov

Applications in Materials Science and Polymer Chemistry

The unique electronic properties conferred by the fluorine and methoxy substituents make 3-Fluoro-4-methoxybenzaldehyde an attractive building block for the synthesis of advanced materials, including liquid crystals and polymers for coatings.

Development of Liquid Crystals for Optoelectronic Applications

Fluorinated compounds are of significant interest in the field of liquid crystals due to their unique properties that influence the mesomorphic behavior, dielectric anisotropy, and other physical characteristics of the material. biointerfaceresearch.combeilstein-journals.orgbeilstein-journals.org The introduction of fluorine atoms into the molecular core can dramatically affect the liquid crystalline phases. nih.gov

3-Fluoro-4-methoxybenzaldehyde can be utilized as a precursor for the synthesis of calamitic (rod-like) liquid crystals. mdpi.com The synthesis of such liquid crystals often involves the reaction of a benzaldehyde derivative to form a central core structure, which is then functionalized with flexible terminal chains. For instance, Schiff bases formed from substituted benzaldehydes are a common motif in liquid crystal design. nih.gov

Table 2: Influence of Fluorine Substitution on Liquid Crystal Properties

| Fluorine Position | Effect on Mesophase | Reference |

| Lateral | Reduces transition temperature and enhances stability of tilted smectic phases. | biointerfaceresearch.com |

| Outer Core Position | Destabilizes smectic phase and extends the nematic phase range. | nih.gov |

| Inner Core Position | Promotes a wide-range smectic phase. | nih.gov |

Synthesis of Advanced Polymers and Coatings

Benzaldehyde derivatives are versatile monomers and building blocks in polymer chemistry. They can be used in the synthesis of a variety of polymers through reactions such as condensation polymerization and as precursors to monomers for addition polymerization. The aldehyde functionality allows for reactions that can form the polymer backbone or act as a site for grafting side chains.

While specific examples of polymers synthesized directly from 3-Fluoro-4-methoxybenzaldehyde for advanced coatings are not widely reported in the available literature, its structural features suggest potential applications. The fluorine atom can impart desirable properties to a polymer, such as increased thermal stability, chemical resistance, and hydrophobicity, which are all beneficial for high-performance coatings.

For instance, benzaldehyde derivatives can be used to synthesize polymers for antifouling coatings. researchgate.net Polymers containing aldehyde groups can also be cross-linked to form robust networks, a key feature for durable coatings. The development of waterborne coatings is another area where fluorinated polymers are of interest, as they can enhance the performance of these environmentally friendly systems. researchgate.net The incorporation of the 3-fluoro-4-methoxyphenyl moiety into a polymer backbone could therefore be a strategy to develop new coating materials with enhanced properties.

Reactivity and Mechanistic Studies of 3 Fluoro 4 Methoxybenzaldehyde

Influence of Substituents on Reaction Mechanisms

The reactivity of 3-Fluoro-4-methoxybenzaldehyde is intricately governed by the electronic properties of its three functional groups: the aldehyde, the fluorine atom, and the methoxy (B1213986) group. The interplay of their inductive and resonance effects dictates the molecule's behavior in various chemical transformations.

The aldehyde group (-CHO) is a moderately electron-withdrawing group, primarily through its resonance and inductive effects. This withdrawal of electron density makes the aromatic ring electron-deficient, thereby deactivating it towards electrophilic aromatic substitution. study.com The carbonyl carbon of the aldehyde is itself an electrophilic center, susceptible to attack by nucleophiles. The reactivity of this carbonyl group is further modulated by the fluorine and methoxy substituents on the aromatic ring. The strongly electronegative fluorine atom enhances the electron-withdrawing nature, which can increase the partial positive charge on the carbonyl carbon, making it a more potent electrophile. chegg.com Conversely, the methoxy group is an electron-donating group through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025). doubtnut.com

Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). stackexchange.com This effect significantly reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards attack by electrophiles. study.comstackexchange.com While halogens, including fluorine, also possess an electron-donating resonance effect (+M effect) due to their lone pairs, for fluorine this effect is outweighed by its stronger inductive withdrawal. libretexts.org This net electron withdrawal deactivates the ring, making electrophilic aromatic substitution reactions slower compared to benzene (B151609). study.com Though deactivating, the fluorine substituent directs incoming electrophiles to the ortho and para positions because the resonance effect, while weak, preferentially stabilizes the carbocation intermediates formed during ortho and para attack. libretexts.org

Kinetic and Thermodynamic Studies of Key Reactions

While specific kinetic and thermodynamic data for reactions of 3-fluoro-4-methoxybenzaldehyde are not extensively documented, studies on analogous substituted benzaldehydes provide insight into the controlling factors of these reactions. For instance, the kinetics of the oxidation of various benzaldehydes, including 3,4,5-trimethoxybenzaldehyde, by tetraethylammonium bromochromate have been investigated. researchgate.net

Such studies reveal that the reactions are typically first order with respect to both the aldehyde and the oxidizing agent. researchgate.net The reaction rate is influenced by the dielectric constant of the medium, indicating an ion-dipole type interaction in the transition state. researchgate.net Analysis of the reaction at different temperatures allows for the calculation of key thermodynamic parameters.